6-Benzylaminothymine
Overview
Description
6-Benzylaminothymine, also known as 6-Benzylaminopurine, is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 . It is used in scientific research due to its versatile properties.
Synthesis Analysis
While specific synthesis methods for 6-Benzylaminothymine were not found, it’s worth noting that pyrimidines, the class of compounds to which 6-Benzylaminothymine belongs, can be synthesized through various methods .
Molecular Structure Analysis
The molecular structure of 6-Benzylaminothymine is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms .
Scientific Research Applications
1. Application in Plant Growth and Flavonoid Accumulation
- Summary of Application : 6-BA treatment has been found to significantly promote mulberry differentiation and growth, as well as increase the numbers of new shoots and buds compared to the control .
- Methods of Application : The study involved the treatment of mulberry leaves with 30 mg/L 6-BA .
- Results : The treatment significantly increased the contents of Rutin (Rut), Isoquercitrin (IQ), and Astragaloside IV (Ast), and it strongly induced the expression of flavonoid biosynthesis-related genes .
2. Application in Hybrid Rice Seed Vigor
- Summary of Application : 6-BA treatment after pollination has been found to improve hybrid rice seed vigor .
- Methods of Application : A 2-year experiment was conducted to investigate the effects of 6-BA treatment after pollination on seed vigor .
- Results : The treatment increased germination potential (GP) and vigor index (VI) of hybrid rice irrespective of cultivar and year, particularly with 50 mg/L .
3. Application in Agricultural Production
- Summary of Application : 6-BA has been widely used in agricultural production in recent years .
- Methods of Application : The study did not provide specific methods of application .
- Results : 6-BA has the ability to keep the plants fresh by retarding protein, nucleic acid, and chlorophyll degradation and senescence and to enhance seed germination and seedling growth .
4. Application in Hybrid Rice Seed Antioxidant System
- Summary of Application : 6-BA treatment after pollination improves hybrid rice seed vigor through modulating antioxidant system .
- Methods of Application : A 2-year experiment was conducted to investigate the effects of 6-BA treatment after pollination on seed vigor and its underlying regulatory mechanisms .
- Results : 6-BA treatment increased germination potential (GP) and vigor index (VI) of hybrid rice irrespective of cultivar and year, particularly with 50 mg/L .
5. Application in Apple Flower Bud Formation
- Summary of Application : 6-BA promotes flower bud formation in ‘Fuji’ apple trees .
- Methods of Application : ‘Fuji’ apple trees were sprayed with 300 mg L−1 6-BA before the onset of floral induction .
- Results : 6-BA treatment increased flowering rate, constrained shoot growth and changed the shoot components .
6. Application in Strawberry Development
- Summary of Application : 6-BA has effects on development in the ‘Tristar’ strawberry .
- Methods of Application : The study did not provide specific methods of application .
- Results : Runnering was promoted within 16 days of an initial application of an aqueous solution containing 6-BA .
7. Application in Hybrid Rice Seed Antioxidant System
- Summary of Application : 6-BA treatment after pollination improves hybrid rice seed vigor through modulating antioxidant system .
- Methods of Application : A 2-year experiment was conducted to investigate the effects of 6-BA treatment after pollination on seed vigor and its underlying regulatory mechanisms .
- Results : 6-BA treatment increased germination potential (GP) and vigor index (VI) of hybrid rice irrespective of cultivar and year, particularly with 50 mg/L .
8. Application in Apple Flower Bud Formation
- Summary of Application : 6-BA promotes flower bud formation in ‘Fuji’ apple trees .
- Methods of Application : ‘Fuji’ apple trees were sprayed with 300 mg L−1 6-BA before the onset of floral induction .
- Results : 6-BA treatment increased flowering rate, constrained shoot growth and changed the shoot components .
9. Application in Strawberry Development
Safety And Hazards
properties
IUPAC Name |
6-(benzylamino)-5-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-10(14-12(17)15-11(8)16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPZYWLBWGRRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)NC1=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398721 | |
Record name | 6-Benzylaminothymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzylaminothymine | |
CAS RN |
24722-42-7 | |
Record name | 6-Benzylaminothymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90398721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.